TMC310911

Übersicht

Beschreibung

TMC-310911, auch bekannt als ASC-09, ist ein experimenteller antiviraler Wirkstoff, der ursprünglich für die Behandlung des humanen Immundefizienzvirus (HIV) und des erworbenen Immunschwäche-Syndroms (AIDS) erforscht wurde. Es ist ein Proteaseinhibitor, der strukturell mit Darunavir verwandt ist. TMC-310911 hat signifikante Aktivität gegen verschiedene Stämme von HIV-1 gezeigt, einschließlich solcher, die gegenüber mehreren Proteaseinhibitoren resistent sind .

Herstellungsmethoden

Die Synthese von TMC-310911 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die ein Hexahydrofurofuran-Ringsystem beinhaltet. Der synthetische Weg beinhaltet typischerweise die folgenden Schritte:

Bildung des Hexahydrofurofuran-Rings: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers unter sauren oder basischen Bedingungen.

Einführung der Sulfonylgruppe: Die Sulfonylgruppe wird unter Verwendung von Sulfonylchlorid in Gegenwart einer Base eingeführt.

Kopplung mit der Benzothiazol-Einheit: Dieser Schritt beinhaltet die Kopplung des sulfonierten Zwischenprodukts mit einem Benzothiazol-Derivat unter Verwendung eines Kopplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC).

Endgültige Entschützung und Reinigung: Die endgültige Verbindung wird erhalten, indem alle während der Synthese verwendeten Schutzgruppen entschützt und das Produkt unter Verwendung chromatographischer Techniken gereinigt wird.

Industrielle Produktionsmethoden für TMC-310911 würden wahrscheinlich eine Optimierung dieser synthetischen Schritte beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Vorbereitungsmethoden

The synthesis of TMC-310911 involves multiple steps, starting with the preparation of the core structure, which includes a hexahydrofurofuran ring system. The synthetic route typically involves the following steps:

Formation of the hexahydrofurofuran ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the sulfonyl group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

Coupling with the benzothiazole moiety: This step involves the coupling of the sulfonylated intermediate with a benzothiazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Final deprotection and purification: The final compound is obtained by deprotecting any protecting groups used during the synthesis and purifying the product using chromatographic techniques.

Industrial production methods for TMC-310911 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

TMC-310911 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Die Reduktion von TMC-310911 kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden, was zu reduzierten Derivaten führt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Sulfonylgruppe, unter Verwendung von Nukleophilen wie Aminen oder Thiolen.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel wie Dichlormethan oder Ethanol sowie Reaktionstemperaturen, die von Raumtemperatur bis zu Rückflussbedingungen reichen. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte, reduzierte und substituierte Derivate von TMC-310911.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung dient als Modell für die Untersuchung der Struktur-Aktivitäts-Beziehung von Proteaseinhibitoren und deren Wechselwirkungen mit viralen Proteasen.

Biologie: TMC-310911 wird in biologischen Studien verwendet, um die Mechanismen der viralen Replikation und die Entwicklung von Arzneimittelresistenz in HIV-1 zu verstehen.

Medizin: Die Hauptanwendung von TMC-310911 liegt in der Behandlung von HIV-1-Infektionen. Es hat in klinischen Studien vielversprechende Ergebnisse gezeigt, da es in der Lage ist, die HIV-1-Protease zu hemmen und die Viruslast bei Patienten zu reduzieren.

Industrie: Die Verbindung wird auf ihre potenzielle Verwendung bei der Entwicklung neuer antiviraler Therapien untersucht, insbesondere für neu auftretende Viruserkrankungen wie COVID-19

Wirkmechanismus

TMC-310911 entfaltet seine Wirkung, indem es die Aktivität der HIV-1-Protease hemmt, eines Enzyms, das für die Reifung und Replikation des Virus unerlässlich ist. Durch die Bindung an die aktive Stelle der Protease verhindert TMC-310911 die Spaltung viraler Polyproteine in funktionelle Proteine und hemmt so die Bildung von reifen viralen Partikeln. Dies führt zu einer Reduzierung der Viruslast und verlangsamt den Verlauf der Infektion .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against HIV-1

In Vitro Studies : TMC310911 has demonstrated significant antiviral activity in vitro against various recombinant clinical isolates of HIV-1. In a study involving 3,444 isolates, this compound showed an effective concentration (EC50) that was lower than that of many currently prescribed PIs, indicating a broader spectrum of activity against resistant strains. The EC50 values ranged from 2.2 to 14 nM, with a selectivity index (SI) of 692 when tested against MT4 cells .

Resistance Profile : The compound exhibited a favorable resistance profile compared to other PIs. In experiments assessing the development of resistance under drug pressure, this compound required a longer duration to select for resistant mutations than other PIs like Darunavir (DRV), suggesting a higher genetic barrier to resistance .

Potential Applications Beyond HIV

Recent studies have explored the repurposing of this compound in combating other viral infections, notably SARS-CoV-2. Researchers investigated its binding affinity and inhibitory effects on the main protease of SARS-CoV-2, revealing promising results that suggest potential use in COVID-19 treatment protocols . The binding free energy calculations indicated strong interactions between this compound and the viral protease, with significant implications for drug development against coronaviruses .

Case Studies and Comparative Analysis

Wirkmechanismus

TMC-310911 exerts its effects by inhibiting the activity of HIV-1 protease, an enzyme essential for the maturation and replication of the virus. By binding to the active site of the protease, TMC-310911 prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting the formation of mature viral particles. This leads to a reduction in viral load and slows the progression of the infection .

Vergleich Mit ähnlichen Verbindungen

TMC-310911 ist strukturell ähnlich anderen Proteaseinhibitoren wie Darunavir, Ritonavir und Lopinavir. Es hat im Vergleich zu diesen Verbindungen eine höhere genetische Resistenzbarriere und ein verbessertes Resistenzprofil gezeigt. Dies macht TMC-310911 zu einer potenziell wünschenswerten Therapie sowohl für Behandlungs-naive als auch für Proteaseinhibitor-erfahrene Patienten .

Ähnliche Verbindungen

Darunavir: Ein weiterer Proteaseinhibitor, der zur Behandlung von HIV-1-Infektionen eingesetzt wird.

Ritonavir: Ein Proteaseinhibitor, der häufig in Kombination mit anderen antiretroviralen Medikamenten verwendet wird, um deren Wirksamkeit zu erhöhen.

Lopinavir: Ein Proteaseinhibitor, der in Kombination mit Ritonavir zur Behandlung von HIV-1-Infektionen eingesetzt wird

Die Einzigartigkeit von TMC-310911 liegt in seinem verbesserten Resistenzprofil und seiner höheren genetischen Resistenzbarriere, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung und klinische Anwendung macht.

Biologische Aktivität

TMC310911 is a novel protease inhibitor (PI) designed for the treatment of human immunodeficiency virus type 1 (HIV-1). Its development is particularly notable due to its efficacy against a wide spectrum of HIV-1 strains, including those resistant to other protease inhibitors. This article provides a detailed exploration of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound functions by inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral polyproteins into functional proteins necessary for viral replication. By blocking this enzyme, this compound prevents the formation of infectious viral particles, thereby reducing viral load in infected individuals.

Antiviral Efficacy

In Vitro Studies

This compound has demonstrated potent antiviral activity in vitro against wild-type (WT) HIV-1 and various recombinant clinical isolates. The median 50% effective concentration (EC50) for WT HIV-1 ranges from 2.2 to 14 nM, with a corresponding 90% effective concentration (EC90) ranging from 5.0 to 94.7 nM .

Table 1: Antiviral Activity of this compound Against Various HIV-1 Strains

| Strain Type | EC50 (nM) | EC90 (nM) | Selectivity Index (SI) |

|---|---|---|---|

| Wild-Type HIV-1 | 14 | 94.7 | 692 |

| Recombinant Isolates | ≤4 for 82% | ≤10 for 96% | - |

| PI-resistant Strains | ≤4 for 72% | ≤10 for 94% | - |

Resistance Profile

This compound exhibits a favorable resistance profile compared to other PIs. In in vitro resistance selection experiments, the development of resistant mutations occurred at a slower rate than with darunavir (DRV), indicating that this compound may be less likely to induce resistance under therapeutic pressure .

Table 2: Resistance Mutations Associated with this compound

| Mutation Selected | Frequency (%) | Context |

|---|---|---|

| R41G / R41E | Low | WT Virus |

| L10F | Moderate | r13025 Recombinant |

| I47V / L90M | High | Multiple-PI Resistant |

Clinical Trials and Pharmacokinetics

This compound has undergone several clinical trials to assess its safety and pharmacokinetics. In Phase 1 studies, no dose-limiting toxicities were observed at doses up to 2000 mg, indicating a favorable safety profile . The pharmacokinetic studies revealed that systemic exposure to this compound increased with dosage, supporting its potential for use in combination therapies.

Case Studies and Real-World Applications

In clinical settings, this compound has been evaluated in patients with varying degrees of HIV resistance. Data from these studies suggest that this compound can effectively reduce viral loads in heavily pretreated patients who have developed resistance to multiple PIs. This positions this compound as a promising candidate for both treatment-naive and experienced patients .

Potential Applications Beyond HIV

Recent studies have explored the potential of this compound in treating other viral infections, such as SARS-CoV-2. Computational studies have shown that this compound can bind effectively to the main proteases of SARS-CoV-2, suggesting its utility in drug repurposing efforts against COVID-19 .

Table 3: Binding Affinity of this compound with SARS-CoV-2 Proteases

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| This compound | -32.29 |

| Ritonavir | -29.46 |

Eigenschaften

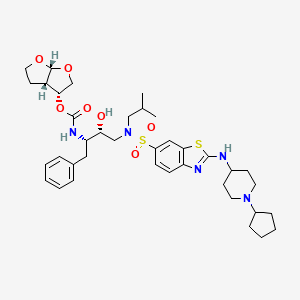

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45)/t30-,32-,33+,34-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUNFHFWXCXPRK-AMMMHQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H53N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028122 | |

| Record name | TMC-310911 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000287-05-7 | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl N-[(1S,2R)-3-[[[2-[(1-cyclopentyl-4-piperidinyl)amino]-6-benzothiazolyl]sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000287-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TMC 310911 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000287057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TMC-310911 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TMC-310911 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMC-310911 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0151W500HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.